N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
Description
N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine at position 6 and methyl groups at positions 1 and 2. The thiophene-2-carboxamide moiety is attached via an amide linkage.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S2/c1-16-10-6-8(14)9(7-11(10)17(2)22(16,19)20)15-13(18)12-4-3-5-21-12/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKDDDHDOBLTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CS3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety. Its unique configuration contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNOS |
| Molecular Weight | 341.35 g/mol |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Research has shown that derivatives of thiophene and thiadiazole can inhibit the growth of various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and A549 (lung carcinoma). One study reported an IC50 value of 4.37 µM against HepG-2 cells and 8.03 µM against A549 cells for related compounds .
The biological activity is often attributed to the compound's ability to induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Targeting Specific Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
Study 1: Antitumor Activity
A detailed investigation into the anticancer effects of a closely related compound demonstrated that it significantly reduced tumor size in mouse models when administered orally. The study highlighted the compound's ability to modulate immune responses and enhance apoptosis in tumor cells .
Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of thiophene derivatives. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation .
Comparison with Similar Compounds
Benzo[c][1,2,5]Thiadiazole Derivatives
- 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-2,1,3-Benzothiadiazol-1(3H)-yl)Ethyl]-2-Thiophenecarboxamide () :
- Structural Differences : Replaces the 1,3-dimethyl groups with a single methyl group and introduces an ethyl linker. The chloro substituent on the thiophene ring contrasts with the unsubstituted thiophene in the target compound.
- Implications : The ethyl linker may enhance solubility, while the chloro group could influence electronic effects and binding affinity .
Thiadiazole-Thiophene Hybrids
- N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (): Key Features: A non-fluorinated, non-sulfonated thiadiazole core with a thioxo group. Activity: Such derivatives exhibit moderate enzyme inhibition (e.g., ~40–60% at 50 µg/ml in preliminary assays) .
Thiophene Carboxamide Derivatives
Nitrothiophene Carboxamides ()
Anticancer Thiazole-Thiophene Derivatives ()
| Compound | Structure | IC₅₀ (µg/mL, HepG-2) | Key Features |
|---|---|---|---|
| 7b | Thiadiazole-thiazole hybrid | 1.61 ± 1.92 | High electron-deficient core |
| 11 | Thiophene-hydrazone conjugate | 1.98 ± 1.22 | Enhanced π-π stacking potential |
- Relevance : The target compound’s benzo[c]thiadiazole core may mimic the electron-deficient properties of these active analogs, suggesting possible anticancer utility .
Pharmacokinetic Predictions
- Metabolic Stability : Methyl groups on the benzo[c]thiadiazole core could hinder oxidative metabolism relative to unmethylated analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
